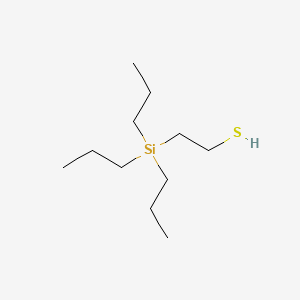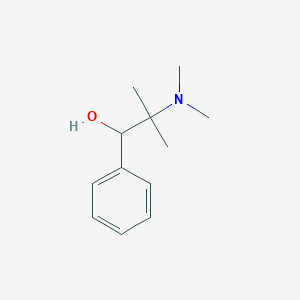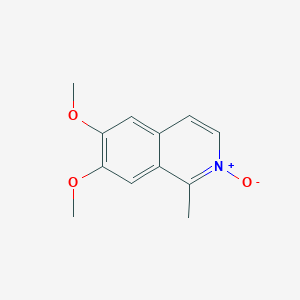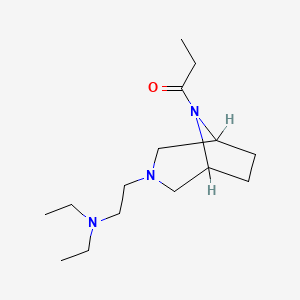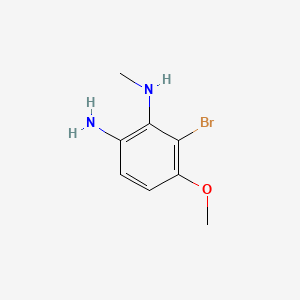![molecular formula C6H4BrN3O B13942464 1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: In industrial settings, continuous flow chemistry tools are employed to enhance the efficiency and scalability of the synthesis. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of more complex ring systems.
Common Reagents and Conditions:
Sodium Methoxide (NaOMe): Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate (HC(OEt)3): Used in refluxing conditions for cyclization.
Potassium tert-Butoxide (KOt-Bu): Used in continuous flow processes for amination reactions
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- involves its interaction with specific molecular targets and pathways:
Tankyrase Inhibition: The compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling.
Stearoyl CoA Desaturase Inhibition: It inhibits the enzyme stearoyl CoA desaturase, which plays a role in fatty acid metabolism.
Eg5 Inhibition: The compound interferes with the Eg5 motor protein, which is essential for mitotic spindle formation during cell division.
Comparison with Similar Compounds
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another heterocyclic compound with similar biological activities but different structural features.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, highlighting their potential in cancer therapy.
The uniqueness of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- lies in its specific substitution pattern and its ability to undergo diverse chemical reactions, making it a versatile scaffold in drug discovery and development.
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
1-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
InChI Key |
YMMFDEGRVJFCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




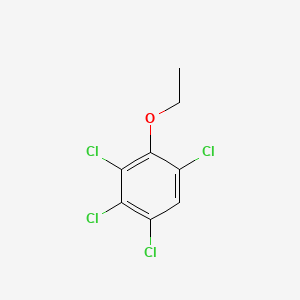
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)


